molecular formula C15H25N5O6 B14207985 Glycyl-L-alanyl-L-alanyl-L-prolylglycine CAS No. 742068-55-9

Glycyl-L-alanyl-L-alanyl-L-prolylglycine

Cat. No.: B14207985
CAS No.: 742068-55-9
M. Wt: 371.39 g/mol
InChI Key: LGVNYXNLGAYEFX-GUBZILKMSA-N
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Description

Glycyl-L-alanyl-L-alanyl-L-prolylglycine (sequence: Gly-Ala-Ala-Pro-Gly) is a pentapeptide characterized by its alternating alanine (Ala) and proline (Pro) residues. This structure confers unique conformational properties, such as resistance to enzymatic hydrolysis due to the rigid proline ring and the stability of the alanine-rich backbone . Proline’s cyclic side chain restricts peptide bond rotation, enhancing structural rigidity, while glycine (Gly) provides flexibility at terminal positions. Such features make it a subject of interest in biochemical stability studies and peptide-based therapeutics.

Properties

CAS No.

742068-55-9

Molecular Formula

C15H25N5O6

Molecular Weight

371.39 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C15H25N5O6/c1-8(18-11(21)6-16)13(24)19-9(2)15(26)20-5-3-4-10(20)14(25)17-7-12(22)23/h8-10H,3-7,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)/t8-,9-,10-/m0/s1

InChI Key

LGVNYXNLGAYEFX-GUBZILKMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-L-alanyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanyl-L-alanyl-L-prolylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using acids or enzymes.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as proline.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine group modifications.

Major Products Formed

    Hydrolysis: Glycine, L-alanine, L-proline, and their derivatives.

    Oxidation: Oxidized forms of proline and other amino acids.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Glycyl-L-alanyl-L-alanyl-L-prolylglycine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide with specific biological functions.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-alanyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may act as an enzyme inhibitor or activator, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following peptides share partial sequence homology or functional motifs with Gly-Ala-Ala-Pro-Gly:

Compound Name Sequence/Structure Key Features Reference
L-Prolyl-L-alanylglycine Pro-Ala-Gly Shorter tripeptide; lacks two alanine residues but retains Pro-Ala motif.
Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl Gly-Asn-Gln-Pro-Ala Substitutes Ala with Asn and Gln; introduces polar side chains.
Glycine, L-prolyl-L-serylglycyl-L-valylglycyl... Complex 24-residue chain with Pro/Ala repeats Extended chain with alternating Pro and Ala; emphasizes repetitive motifs.
Key Observations:
  • Sequence Length : Gly-Ala-Ala-Pro-Gly (5 residues) is shorter than Gly-Asn-Gln-Pro-Ala (5 residues with substitutions) and significantly shorter than the 24-residue peptide in .
  • Stability: Gly-Ala-Ala-Pro-Gly and Pro-Ala-Gly () likely resist hydrolysis due to Pro’s rigid backbone, similar to non-hydrolyzable peptides like Leu-Pro and Gly-Phe in .

Molecular and Physicochemical Properties

Data from experimental and predicted properties:

Property Gly-Ala-Ala-Pro-Gly (Target) L-Prolyl-L-alanylglycine Gly-Asn-Gln-Pro-Ala 24-residue Peptide
Molecular Weight ~450 Da (estimated) 273.3 Da 685.73 Da 2023.29 Da
Solubility Moderate (Gly/Pro balance) High (shorter chain) Low (polar side chains) Very low (large size)
Predicted pKa ~3.35 (acidic) Not reported 3.35 ± 0.10 Not reported
Hydrolysis Resistance High (Pro rigidity) High Moderate Variable
Notes:
  • The target’s molecular weight (~450 Da) positions it between small peptides (e.g., ) and larger constructs (e.g., ).
  • Predicted pKa values (e.g., 3.35 for Gly-Asn-Gln-Pro-Ala ) suggest acidic behavior due to terminal carboxyl groups.

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